molecular formula C10H4ClFN2O B8770624 4-Chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile

4-Chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile

Cat. No.: B8770624
M. Wt: 222.60 g/mol
InChI Key: HQWUPLKDABZELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile is a useful research compound. Its molecular formula is C10H4ClFN2O and its molecular weight is 222.60 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H4ClFN2O

Molecular Weight

222.60 g/mol

IUPAC Name

4-chloro-7-fluoro-6-hydroxyquinoline-3-carbonitrile

InChI

InChI=1S/C10H4ClFN2O/c11-10-5(3-13)4-14-8-2-7(12)9(15)1-6(8)10/h1-2,4,15H

InChI Key

HQWUPLKDABZELG-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)F)N=CC(=C2Cl)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 6-benzyloxy-4-chloro-7-fluoro-3-quinolinecarbonitrile (733 mg, 2.34 mmol) and 1 mL of thioanisole in 12 mL of trifluoroacetic acid is heated at reflux for 9 hours then concentrated in vacuo. The residue is treated with ice water and then basified to pH 9-10 by the addition of aqueous ammonium hydroxide. The resultant solid is collected by filtration and washed with diethyl ether. The filtrate is extracted with 10% methanol in ethyl acetate. The organic layer is dried over sodium sulfate, filtered and concentrated in vacuo. The residue is combined with the solid obtained initially, and this material is dissolved in 5% methanol in ethyl acetate and absorbed onto silica gel. Purification by flash column chromatography eluting with a gradient of hexane to increasing amounts of ethyl acetate in hexane to 5% methanol in ethyl acetate provides 260 mg of 4-chloro-7-fluoro-6-hydroxy-3-quinolinecarbonitrile, mp>250° C.
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